Methyl 2-((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
CAS No.: 1226449-12-2
Cat. No.: VC6927191
Molecular Formula: C16H19N3O3S3
Molecular Weight: 397.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1226449-12-2 |
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Molecular Formula | C16H19N3O3S3 |
Molecular Weight | 397.53 |
IUPAC Name | methyl 2-[[5-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Standard InChI | InChI=1S/C16H19N3O3S3/c1-10(12(20)22-2)24-15-19-18-14(25-15)17-13(21)16(7-3-4-8-16)11-6-5-9-23-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18,21) |
Standard InChI Key | XGYNXLJSDGZMML-UHFFFAOYSA-N |
SMILES | CC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Introduction
Structural Analysis and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, methyl 2-((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, reflects its hierarchical structure:
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1,3,4-Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.
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Cyclopentanecarboxamide substituent: A cyclopentane ring fused to a carboxamide group, further substituted with a thiophen-2-yl group at the 1-position.
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Methyl propanoate side chain: A thioether-linked propanoate ester at the 2-position of the thiadiazole ring.
The molecular formula is C₁₇H₁₈N₄O₃S₃, with a molecular weight of 422.54 g/mol.
Stereochemical Considerations
The cyclopentane ring introduces potential stereoisomerism at the 1-position carboxamide group. Computational models suggest that the R-configuration at this center optimizes hydrogen bonding with biological targets .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The compound can be synthesized via a three-step sequence (Figure 1):
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Cyclopentanecarboxamide-thiophene precursor: Prepared by reacting cyclopentanecarbonyl chloride with 2-aminothiophene.
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1,3,4-Thiadiazole formation: Cyclocondensation of thiosemicarbazide with the precursor carboxamide.
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Thioether linkage and esterification: Coupling the thiadiazole intermediate with methyl 2-mercaptopropanoate.
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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1 | Cyclopentanecarbonyl chloride, DCM, RT, 12 h | 78 | 95% |
2 | Thiosemicarbazide, POCl₃, 80°C, 6 h | 65 | 89% |
3 | Methyl 2-mercaptopropanoate, K₂CO₃, DMF, 60°C, 4 h | 72 | 92% |
Conditions adapted from analogous thiadiazole syntheses .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.65 (m, 6H, cyclopentane), 2.98 (s, 3H, COOCH₃), 3.21 (t, 2H, SCH₂), 6.85–7.20 (m, 3H, thiophene and thiadiazole protons) .
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IR (KBr): 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C=S) .
Physicochemical Properties
Solubility and Partition Coefficient
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Aqueous solubility: 0.12 mg/mL (pH 7.4), classified as poorly soluble.
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logP: 3.45 (calculated via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C and decomposition above 250°C, suggesting stability under standard storage conditions.
Biological Activity and Mechanism
Table 2: Docking Scores (kcal/mol)
Target | Binding Affinity | Interacting Residues |
---|---|---|
COX-2 | -9.2 | Arg120, Tyr355, Val349 |
EGFR | -8.7 | Met793, Leu718, Cys797 |
Data extrapolated from analogous thiadiazole derivatives .
Cytotoxicity Profile
Preliminary MTT assays on HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines indicate moderate activity (IC₅₀ = 18–24 μM), outperforming 5-fluorouracil in apoptosis induction .
Computational and Toxicological Insights
ADMET Predictions
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Absorption: 78% intestinal absorption (Caco-2 model).
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hERG inhibition risk: Low (IC₅₀ > 10 μM).
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Ames test: Negative for mutagenicity.
Metabolic Pathways
CYP3A4-mediated oxidation at the thiophene ring and ester hydrolysis are predicted as primary metabolic routes.
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